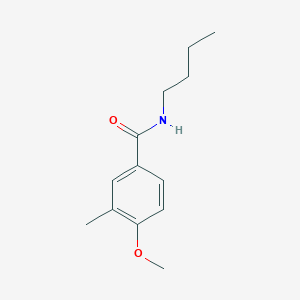

N-butyl-4-methoxy-3-methylbenzamide

Description

N-Butyl-4-methoxy-3-methylbenzamide is a benzamide derivative characterized by a methoxy group at the para position (C4), a methyl group at the meta position (C3), and a butyl chain attached to the benzamide nitrogen. The butyl substituent likely enhances lipophilicity, influencing membrane permeability and metabolic stability compared to shorter alkyl chains .

Properties

IUPAC Name |

N-butyl-4-methoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-8-14-13(15)11-6-7-12(16-3)10(2)9-11/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEGBUAWPSNKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-3-methylbenzamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with butylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions for electrophilic substitution often involve strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

Reduction: Formation of N-butyl-4-methoxy-3-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-butyl-4-methoxy-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N-butyl-4-methoxy-3-methylbenzamide and related compounds:

Key Observations :

- Electronic Effects : The electron-donating methoxy and methyl groups in the target compound contrast with the electron-withdrawing sulfamoyl group in ’s benzothiazole derivative, which may alter receptor binding .

- Hydrogen Bonding : Unlike 3j, which has a hydroxyl group for hydrogen bonding, the target compound’s methyl group reduces polarity, possibly affecting solubility and target interactions .

Pharmacological and Metabolic Considerations

- Metabolism: The butyl chain may slow hepatic degradation compared to smaller alkyl groups, as seen in studies of N-alkylated benzamides . However, ’s data on norepinephrine metabolites (e.g., 3-methoxy-4-hydroxyphenylglycol) underscores the need for caution when extrapolating metabolic pathways from unrelated compounds .

Q & A

Q. What are the standard synthetic routes for N-butyl-4-methoxy-3-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a substituted benzoic acid derivative (e.g., 4-methoxy-3-methylbenzoic acid) with n-butylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions at low temperatures (-50°C to 0°C) to minimize side reactions .

- Solvent selection : Dichloromethane (DCM) or acetonitrile are common due to their inertness and ability to dissolve polar intermediates.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Yield optimization requires precise stoichiometry, controlled temperature, and exclusion of moisture. For analogs, yields range from 60–85% under optimized conditions .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, butyl chain protons at δ 0.8–1.6 ppm). Aromatic protons appear as a multiplet in δ 6.8–7.5 ppm .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₁₃H₁₉NO₂: 221.1416) validates molecular formula .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition of sensitive intermediates during synthesis?

Methodological Answer:

- Temperature control : Avoid heating above 40°C, as thermal decomposition is common in benzamide derivatives (e.g., DSC studies show decomposition onset at 80–100°C for related compounds) .

- Light-sensitive intermediates : Store intermediates in amber vials under inert atmosphere (N₂/Ar). For example, anomeric amide analogs decompose under UV light .

- Stabilizing agents : Add radical inhibitors (e.g., BHT) or antioxidants during prolonged reactions.

Q. How should researchers assess and reconcile conflicting mutagenicity data for benzamide derivatives?

Methodological Answer:

- Ames II testing : Prioritize bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) to evaluate frameshift/base-pair mutations. For this compound analogs, mutagenicity is often dose-dependent and comparable to benzyl chloride (negative control) .

- Contradiction resolution : Cross-validate with mammalian cell assays (e.g., micronucleus test) to rule out false positives. Adjust protocols for metabolic activation (S9 liver fraction) to mimic in vivo conditions .

Q. What strategies are effective for resolving low reproducibility in benzamide coupling reactions?

Methodological Answer:

- Reagent purity : Ensure DCC/HOBt are freshly distilled or sublimed to avoid urea byproduct formation.

- Moisture control : Use molecular sieves (3Å) in solvent storage. For example, acetonitrile with 0.02% water reduces coupling efficiency by 15–20% .

- Alternative coupling agents : Compare results with EDC/HCl or PyBOP to identify reagent-specific side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.